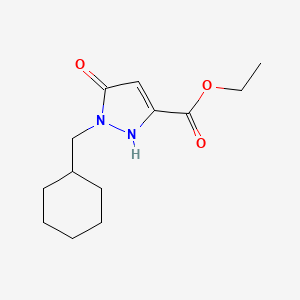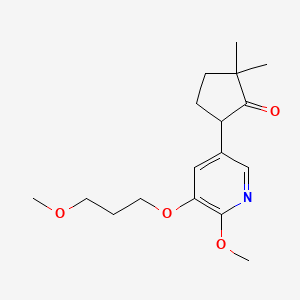
4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzonitrile group at position 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile typically involves the reaction of 2,5-dimethylpyrrole with benzonitrile derivatives. One common method includes the condensation of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions, followed by a dehydration step to form the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反应分析
Types of Reactions: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties[][3].
Medicine: Explored for its potential as an inhibitor of specific enzymes, such as dihydrofolate reductase and enoyl ACP reductase[][3].
Industry: Utilized in the development of advanced materials, including polymers and electronic devices[][3].
作用机制
The mechanism of action of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to antibacterial and antifungal effects, making the compound a potential candidate for drug development .
相似化合物的比较
4-(2,5-Dimethyl-1h-pyrrol-1-yl)benzonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.
4-(2,5-Dimethyl-1h-pyrrol-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in medicinal chemistry and materials science.
属性
CAS 编号 |
138453-01-7 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
4-(2,5-dimethyl-1H-pyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-7-13(10(2)15-9)12-5-3-11(8-14)4-6-12/h3-7,15H,1-2H3 |
InChI 键 |
BMSYPCCQNDXLLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1)C)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)



![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)




